molecular formula C19H21N5O2 B5667795 2-[3-(1-tert-butyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)phenoxy]acetamide

2-[3-(1-tert-butyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)phenoxy]acetamide

Cat. No. B5667795
M. Wt: 351.4 g/mol
InChI Key: HJATVZOSVBNBBA-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of compounds containing the 1,2,4-triazole ring system, such as “2-[3-(1-tert-butyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)phenoxy]acetamide,” has garnered interest due to their broad pharmaceutical activities. These compounds are synthesized through condensation reactions involving specific precursors in the presence of catalysts like anhydrous potassium carbonate. The structural elucidation of these synthesized compounds is performed using techniques like H1NMR, MASS Spectra, IR Spectra, and Elemental Analysis, confirming their anticipated structures and potential for various biological activities (MahyavanshiJyotindra et al., 2011).

Molecular Structure Analysis The molecular structure and vibrational properties of synthesized compounds, including those with 1,2,4-triazole motifs, are extensively studied using single-crystal X-ray diffraction, 1H NMR, 13C NMR, and FT-IR spectroscopy. These studies reveal the detailed molecular geometry, bond lengths, and angles, providing insight into the compounds' stability and reactivity (Dong-Mei Chen et al., 2021).

Chemical Reactions and Properties The chemical reactivity of such compounds is explored through various reactions, including those involving PI3Ks inhibition, indicating their potential as anticancer agents. The modifications on the core structure, such as replacing the acetamide group, significantly influence their biological activity and toxicity profiles (Xiao-meng Wang et al., 2015).

Physical Properties Analysis Physical properties, including solubility, melting points, and crystalline structure, are crucial for understanding the compound's pharmacokinetic behavior. For instance, the planar molecule structure and the presence of intramolecular hydrogen bonding significantly stabilize the compound, impacting its solubility and thermal stability (A. Garza-Ortiz et al., 2013).

Chemical Properties Analysis The chemical properties, including reactivity towards nucleophiles and electrophiles, acid-base behavior, and redox properties, are delineated through synthetic and analytical techniques. These properties are pivotal in dictating the compound's mechanism of action, including its interaction with biological targets and enzymes (C. Prakash et al., 2008).

properties

IUPAC Name

2-[3-(2-tert-butyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-19(2,3)24-18(22-17(23-24)13-7-9-21-10-8-13)14-5-4-6-15(11-14)26-12-16(20)25/h4-11H,12H2,1-3H3,(H2,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJATVZOSVBNBBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=NC(=N1)C2=CC=NC=C2)C3=CC(=CC=C3)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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